Adavivint

Description

LORECIVIVINT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

inhibitor of the Wnt signaling pathway for the tratment of osteoarthritis

Structure

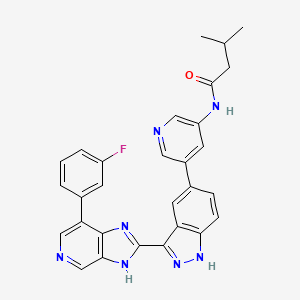

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWDWAYVBQMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467093-03-3 | |

| Record name | Lorecivivint [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorecivivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORECIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adavivint's Mechanism of Action in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adavivint (also known as Lorecivivint, SM04690) is a novel small molecule inhibitor that modulates the Wnt signaling pathway. Unlike many Wnt inhibitors that target the central mediator β-catenin, this compound acts downstream, independently of β-catenin, by selectively inhibiting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1] This unique mechanism of action offers a distinct therapeutic approach for diseases characterized by dysregulated Wnt signaling, such as osteoarthritis, where it has shown potential as a disease-modifying therapeutic. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Introduction to Wnt Signaling and the Therapeutic Rationale for this compound

The Wnt signaling pathway is a crucial regulator of cellular processes, including embryonic development, tissue homeostasis, and regeneration.[2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoarthritis.[1][3] The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.[4]

This compound emerges as a selective inhibitor of the canonical Wnt signaling pathway, demonstrating a potent effect with an EC50 of 19.5 nM in a high-throughput TCF/LEF-reporter assay in SW480 colon cancer cells.[5][6] Its therapeutic potential is being prominently explored in osteoarthritis, a condition where upregulated Wnt signaling contributes to cartilage degradation and inflammation.[1][7]

Mechanism of Action: Downstream Inhibition of CLK2 and DYRK1A

This compound's primary mechanism of action involves the direct inhibition of two intranuclear kinases: CLK2 and DYRK1A.[1] This inhibition occurs downstream of β-catenin, meaning this compound does not affect β-catenin levels.[1]

-

CLK2 Inhibition: this compound inhibits the CLK2-mediated phosphorylation of serine/arginine-rich (SR) splicing factors.[8] This interference with the spliceosome's function alters the transcriptional activity of the Wnt pathway.[4]

-

DYRK1A Inhibition: this compound also inhibits DYRK1A, which is responsible for the phosphorylation of SIRT1 and FOXO1.[1][8] Inhibition of DYRK1A is believed to enhance the function of mature chondrocytes.[1]

This dual inhibition of CLK2 and DYRK1A provides a multi-faceted approach to modulating the Wnt pathway, leading to chondrogenesis and anti-inflammatory effects.[8]

Signaling Pathway Diagram

// Edges Wnt -> FZD; FZD -> DVL; DVL -> DestructionComplex [label="inhibits"]; DestructionComplex -> BetaCatenin [label="phosphorylates for\ndegradation"]; BetaCatenin -> BetaCatenin_nuc; BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> Wnt_Target_Genes [label="activates"]; CLK2 -> SR_Proteins [label="phosphorylates"]; SR_Proteins -> pSR_Proteins [style=invis]; DYRK1A -> SIRT1 [label="phosphorylates"]; DYRK1A -> FOXO1 [label="phosphorylates"]; SIRT1 -> pSIRT1 [style=invis]; FOXO1 -> pFOXO1 [style=invis]; this compound -> CLK2 [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> DYRK1A [arrowhead=tee, color="#EA4335", style=dashed]; pSR_Proteins -> Wnt_Target_Genes [label="regulates splicing"]; pSIRT1 -> Wnt_Target_Genes [label="regulates transcription"]; pFOXO1 -> Wnt_Target_Genes [label="regulates transcription"]; } .enddot Figure 1: this compound's mechanism in the Wnt pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| TCF/LEF Reporter Assay | SW480 (colon cancer) | EC50 | 19.5 nM | [5][6] |

| TCF/LEF Reporter Assay | - | EC50 | 11 nM | [4] |

| Human Mesenchymal Stem Cell (hMSC) Aggregation | hMSCs | EC50 | 10 nM | [6] |

| Kinase Inhibition | CLK2 | IC50 | 5.8 nM | |

| Kinase Inhibition | DYRK1A | IC50 | 26.9 nM |

Table 2: In Vivo Efficacy of this compound in a Rat Osteoarthritis Model

| Model | Dosage | Outcome | Result | Reference(s) |

| Rat ACLT + pMMx OA model | 0.3 µg | Cartilage Repair and Protection | Enhanced | [5] |

Table 3: Clinical Trial Data for this compound (Lorecivivint) in Knee Osteoarthritis

| Phase | Dosage | Primary Endpoint | Result | Reference(s) |

| Phase 1 | 0.03 mg, 0.07 mg, 0.23 mg | Safety and Tolerability | Safe and well-tolerated | [9] |

| Phase 1 | 0.07 mg | Joint Space Width | Improvement observed (P = 0.02 vs Placebo) | [9] |

| Phase 2b | 0.07 mg, 0.23 mg | Pain NRS | Significant improvements vs Placebo | |

| Phase 2b | 0.07 mg, 0.23 mg | WOMAC Pain and Function | Significant improvements vs Placebo |

Detailed Experimental Protocols

TCF/LEF Luciferase Reporter Assay in SW480 Cells

This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway.

Principle: SW480 cells, which have a constitutively active Wnt pathway due to a mutation in the APC gene, are transfected with a reporter plasmid. This plasmid contains a TCF/LEF responsive element driving the expression of a luciferase gene. Inhibition of the Wnt pathway by a compound like this compound leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.

Protocol Outline:

-

Cell Culture: SW480 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Transfection: Cells are seeded in 96-well plates and transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

In Vitro Kinase Inhibition Assays (CLK2 and DYRK1A)

These assays are crucial for determining the direct inhibitory effect of this compound on its molecular targets.

Principle: The activity of purified recombinant CLK2 or DYRK1A is measured in the presence of varying concentrations of this compound. The assay typically measures the phosphorylation of a specific substrate by the kinase, often using radio-labeled ATP or fluorescence-based methods.

Protocol Outline (General):

-

Reagents: Purified recombinant human CLK2 or DYRK1A, a specific substrate (e.g., a synthetic peptide), ATP (can be radiolabeled), and kinase buffer.

-

Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, and varying concentrations of this compound or a vehicle control.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

-

Termination: The reaction is stopped, often by the addition of a stop solution.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using a phosphospecific antibody in an ELISA or a fluorescence-based readout.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Rat Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy (ACLT + pMMx) Osteoarthritis Model

This in vivo model is used to evaluate the disease-modifying potential of this compound in a post-traumatic osteoarthritis setting.

Principle: Surgical destabilization of the knee joint in rats by transecting the anterior cruciate ligament and partially removing the medial meniscus leads to the development of osteoarthritis-like changes, including cartilage degradation. The therapeutic effect of a compound is assessed by its ability to protect the cartilage from this damage.

Protocol Outline:

-

Animal Model: Male Lewis rats are typically used.

-

Surgical Procedure: Under anesthesia, a surgical incision is made to expose the knee joint. The anterior cruciate ligament is transected, and a portion of the medial meniscus is removed. Sham-operated animals undergo a similar procedure without ligament transection or meniscectomy.

-

Treatment: this compound (e.g., 0.3 µg) is administered, often via intra-articular injection, at a specified time point post-surgery.

-

Endpoint Analysis: At a predetermined time after surgery (e.g., several weeks), the animals are euthanized, and the knee joints are collected.

-

Histological Assessment: The joints are fixed, decalcified, sectioned, and stained (e.g., with Safranin O-Fast Green) to visualize cartilage. Cartilage degradation is scored using a standardized system (e.g., OARSI score) to assess the severity of osteoarthritis.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action within the Wnt signaling pathway. By targeting the downstream kinases CLK2 and DYRK1A, it circumvents direct interaction with β-catenin, potentially offering a more targeted and safer approach to modulating Wnt signaling. The quantitative data from in vitro and in vivo studies, along with early clinical trial results, support its potential as a disease-modifying drug for osteoarthritis. Further research and clinical development will be crucial in fully elucidating its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of this compound's core mechanism for researchers and drug development professionals engaged in the field of Wnt signaling and osteoarthritis therapeutics.

References

- 1. iomcworld.org [iomcworld.org]

- 2. Human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bone Marrow Mesenchymal Stem Cells Adhesion Assay - BioLamina [biolamina.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]

- 8. Osteoarthritis models after anterior cruciate ligament resection and medial meniscectomy in rats. A histological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of whole cartilage surface damage in an osteoarthritis rat model: The Cartilage Roughness Score (CRS) utilizing microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Adavivint: A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as Lorecivivint or SM04690) is a small molecule inhibitor of the canonical Wnt signaling pathway. It has been investigated for its potential as a disease-modifying therapeutic agent, particularly in the context of osteoarthritis. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound's primary molecular targets are the intranuclear serine/threonine kinases, Cdc2-like kinase 2 (CLK2) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) .[1][2][3] By inhibiting these kinases, this compound modulates the Wnt signaling pathway downstream of β-catenin.[1][3] This targeted inhibition leads to a reduction in the phosphorylation of serine/arginine-rich splicing factors (SRSFs) by CLK2 and affects the phosphorylation of other downstream targets of DYRK1A, ultimately impacting gene transcription associated with the Wnt pathway.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound against its molecular targets and its effect on the Wnt signaling pathway.

| Target/Pathway | Parameter | Value | Cell Line/System | Reference(s) |

| Canonical Wnt Signaling | EC50 | 19.5 nM | SW480 colon cancer cells | [4][5] |

| CLK2 | IC50 | 5.8 nM | Biochemical Assay | [2] |

| DYRK1A | IC50 | 26.9 nM | Biochemical Assay | [2] |

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of the canonical Wnt signaling pathway by targeting the intranuclear kinases CLK2 and DYRK1A. The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and activity of this compound.

TCF/LEF Reporter Assay for Wnt Pathway Inhibition

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements.

a. Materials:

-

HEK293 or SW480 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Internal control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Cell culture medium (DMEM or RPMI) with 10% FBS

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

-

Luciferase assay reagent

-

Luminometer

b. Protocol:

-

Cell Seeding: Seed HEK293 or SW480 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid, the control plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

-

Wnt Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with Wnt3a for 16-24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity in the presence of the compound compared to the vehicle control. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Kinase Assays for CLK2 and DYRK1A

These assays measure the direct inhibitory activity of this compound on the purified kinase enzymes.

a. Materials:

-

Recombinant human CLK2 and DYRK1A enzymes

-

Kinase-specific peptide substrates (e.g., a generic serine/threonine peptide or a specific substrate)

-

ATP

-

Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES or MOPS)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

-

Plate reader capable of luminescence or fluorescence detection

b. Protocol:

-

Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and this compound at various concentrations in the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. If using the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction. Alternatively, the phosphorylation of the substrate can be detected using a phosphospecific antibody in an ELISA-like format.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in kinase activity compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Chondrocyte Catabolic Protection Assay

This assay assesses the ability of this compound to protect chondrocytes from the catabolic effects of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

a. Materials:

-

Primary human chondrocytes or a chondrocytic cell line (e.g., C28/I2)

-

Cell culture medium (DMEM/F12) with 10% FBS

-

Recombinant human IL-1β

-

This compound

-

Reagents for quantifying gene expression (qRT-PCR) of catabolic markers (e.g., MMP-13, ADAMTS5)

-

ELISA kits for measuring secreted MMPs

b. Protocol:

-

Cell Culture and Treatment: Culture chondrocytes to confluency. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induction of Catabolism: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24-48 hours in the continued presence of this compound.

-

Analysis of Catabolic Markers:

-

Gene Expression: Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of catabolic genes.

-

Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted MMPs using ELISA.

-

-

Data Analysis: Compare the expression and secretion of catabolic markers in this compound-treated cells to those treated with IL-1β alone. A reduction in these markers indicates a protective effect.

Human Mesenchymal Stem Cell (hMSC) Chondrogenic Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of hMSCs into chondrocytes, often using a micromass culture system.

a. Materials:

-

Human mesenchymal stem cells (hMSCs)

-

hMSC growth medium

-

Chondrogenic differentiation medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement)

-

This compound

-

Reagents for histological staining (e.g., Alcian Blue for sulfated glycosaminoglycans)

-

Reagents for qRT-PCR analysis of chondrogenic markers (e.g., SOX9, COL2A1, ACAN)

b. Protocol:

-

Micromass Culture: Resuspend hMSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic differentiation medium. Pipette small droplets (e.g., 20 µL) into the center of a culture well.

-

Cell Attachment: Allow the cells to attach for 2 hours in a humidified incubator before flooding the well with more differentiation medium.

-

Treatment: Add this compound at various concentrations to the differentiation medium.

-

Differentiation: Culture the micromasses for 21 days, changing the medium every 2-3 days.

-

Analysis of Chondrogenesis:

-

Histology: Fix the micromasses, embed in paraffin, and section. Stain with Alcian Blue to visualize the proteoglycan-rich extracellular matrix characteristic of cartilage.

-

Gene Expression: Isolate RNA from the micromasses and perform qRT-PCR to quantify the expression of key chondrogenic transcription factors and matrix proteins.

-

-

Data Analysis: Assess the extent of chondrogenesis based on the intensity of Alcian Blue staining and the expression levels of chondrogenic markers in this compound-treated cultures compared to controls.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a small molecule inhibitor of the Wnt signaling pathway, such as this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Interleukin-37 Inhibits Interleukin-1β-Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chondrogenic differentiation of human mesenchymal stem cells: a comparison between micromass and pellet culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Adavivint: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as lorecivivint or SM04690) is a small molecule inhibitor that has emerged as a significant modulator of key cellular signaling pathways, with therapeutic potential in diseases such as osteoarthritis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1] Its mechanism of action is unique, targeting intranuclear kinases downstream of β-catenin, thereby offering a distinct approach to Wnt pathway modulation.

Core Mechanism of Action: Inhibition of CLK2 and DYRK1A

This compound's primary mechanism of action involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2] This targeted inhibition leads to a cascade of downstream effects that ultimately modulate Wnt signaling and other associated pathways.

The inhibition of CLK2 by this compound disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSF proteins). This interference with the splicing machinery leads to alternative mRNA splicing of Wnt target genes and inflammatory cytokines, resulting in their reduced expression.

Concurrently, this compound's inhibition of DYRK1A blocks the phosphorylation of SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which is involved in stimulating cartilage homeostasis.[2] This dual action on SIRT1 and FOXO1 contributes to the negative regulation of Wnt signaling and provides direct chondroprotective effects.

A key feature of this compound's mechanism is that it acts downstream of β-catenin. This means that the inhibition of CLK2 and DYRK1A does not affect the levels of β-catenin itself but rather modulates the transcriptional output of the Wnt pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

| Parameter | Value | Cell Line/System | Assay | Reference |

| EC50 | 19.5 nM | SW480 colon cancer cells | TCF/LEF-reporter assay | [1] |

| EC50 | 11 nM | SW480 colon cancer cells | TCF/LEF luciferase reporter | [3] |

| IC50 (CLK2) | 7.8 nM | Biochemical assay | Kinase activity assay | |

| IC50 (DYRK1A) | 26.9 nM | Biochemical assay | Kinase activity assay |

Table 1: In Vitro Potency of this compound

| Gene | Effect of this compound Treatment | Cell Type | Method | Reference |

| AXIN2 | Downregulation | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |

| TCF7 | Downregulation | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |

| TCF4 | Downregulation | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |

| CTNNB1 (β-catenin) | No significant change | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |

| MMP1 | Downregulation | Human OA explants | qPCR | [5] |

| MMP3 | Downregulation | Human OA explants | qPCR | [5] |

| MMP13 | Downregulation | Human OA explants | qPCR | [5] |

Table 2: Effect of this compound on Gene Expression

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Adavivint (Lorecivivint, SM04690): A Technical Overview of In Vivo Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and bioavailability of this compound. A key finding from multiple clinical and preclinical studies is that systemic exposure to this compound following local administration into the joint space is minimal, with plasma concentrations consistently below the lower limit of quantification. This suggests a low systemic bioavailability via this route, which is a significant safety feature. To date, no quantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in animal models or humans have been published in the peer-reviewed literature.

Pharmacokinetic Profile

Comprehensive searches for in vivo pharmacokinetic data of this compound have revealed a consistent pattern of low to non-quantifiable systemic exposure after local administration. This is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of injection with minimal systemic effects.

Quantitative Data Summary

Due to the consistently low systemic concentrations observed in clinical and preclinical studies following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life in plasma are not available. The data strongly indicate that this compound's bioavailability after intra-articular injection is negligible.

Table 1: Summary of Systemic Exposure Findings for this compound (SM04690) In Vivo

| Species | Route of Administration | Dose | Systemic Concentration | Key Findings |

| Human | Intra-articular | 0.03 mg, 0.07 mg, 0.23 mg | Below Limit of Quantification (<0.1 ng/mL) | No evidence of systemic exposure in a Phase 1 clinical trial.[3] |

| Rat | Intradiscal | Not specified | Minimal systemic exposure | Therapeutic concentrations were maintained in the intervertebral disc for over 180 days. |

| Rat | Intravenous | Up to 1 mg/kg/day | Data not provided | No dose-related adverse effects were observed, suggesting tolerance to some level of systemic exposure, though the actual plasma concentrations were not reported. |

Mechanism of Action: Wnt Pathway Inhibition

This compound modulates the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many other Wnt inhibitors that target extracellular components, this compound acts intracellularly by inhibiting CLK2 and DYRK1A.[1] This dual inhibition leads to a downstream modulation of the Wnt pathway without affecting β-catenin levels directly.[2] The inhibition of CLK2 is associated with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes.[1]

Caption: this compound's mechanism of action in the Wnt signaling pathway.

Experimental Protocols

Phase 1 Human Clinical Trial (NCT02095548)

-

Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of this compound in subjects with moderate to severe knee osteoarthritis.[3]

-

Study Design: A randomized, controlled, phase 1 study with successive dose-escalation cohorts.

-

Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.

-

Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23 mg of this compound (SM04690) or a placebo in a 4:1 ratio.

-

Pharmacokinetic Sampling: Plasma samples were collected at various time points post-injection to determine the systemic concentration of this compound.

-

Analytical Method: The specific analytical method for plasma concentration determination was not detailed in the publication, but the lower limit of quantification was reported as 0.1 ng/mL.

Caption: Workflow of the Phase 1 clinical trial of this compound.

Preclinical Rat Study of Intradiscal Administration

-

Objective: To evaluate the effects of this compound on intervertebral disc cells and in an animal model of degenerative disc disease.

-

Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative disc disease.

-

Treatment: A single intradiscal injection of this compound.

-

Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various time points up to 180 days post-injection.

-

Key Findings: this compound was retained at therapeutic concentrations within the intervertebral disc for over 180 days with minimal systemic exposure.

Bioavailability

The available data strongly suggest that the systemic bioavailability of this compound following intra-articular administration is extremely low. The inability to detect the compound in plasma at doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is advantageous for a locally acting agent, as it minimizes the potential for systemic side effects. The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the drug remains at the site of action for an extended period, which could allow for a prolonged therapeutic effect from a single injection.

No studies on the oral bioavailability of this compound have been published. Given its intended local administration, it is likely that the oral route has not been a primary focus of its development.

Conclusion

This compound is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low systemic exposure and, consequently, low systemic bioavailability when administered via intra-articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is expected to reduce the risk of systemic adverse events. While the lack of data on systemic pharmacokinetics limits a complete ADME profile, the existing information provides a strong rationale for its development as a locally administered therapeutic. Future research and publications may provide more detailed insights into its metabolism and clearance mechanisms, even at the low concentrations that may be present systemically.

References

- 1. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Wnt signaling pathway in joint development and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Adavivint's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. While extensively studied for its potential in treating osteoarthritis, its mechanism of action holds significant promise for oncology. Aberrant Wnt signaling is a well-established driver in a multitude of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's mechanism, its observed effects on gene expression, and detailed experimental protocols for evaluating its impact on cancer cell lines. Due to a current lack of publicly available quantitative data on this compound's direct effects on the transcriptome of cancer cells, this guide presents data from non-cancerous cell types to illustrate its biological activity and provides a comprehensive framework for undertaking such studies in a cancer context.

Introduction: The Wnt Signaling Pathway in Cancer

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[1] Inappropriate activation of the canonical Wnt pathway, often due to mutations in key components like APC or β-catenin, leads to the nuclear accumulation of β-catenin. This, in turn, activates the transcription of a wide array of target genes that promote tumorigenesis, including those involved in cell cycle progression, proliferation, and metastasis.[1][2][3] Consequently, inhibitors of this pathway are of significant interest in oncology.

This compound: Mechanism of Action

This compound is a first-in-class inhibitor that targets the canonical Wnt signaling pathway downstream of β-catenin. Its primary mechanism of action involves the inhibition of two intranuclear kinases: Cdc-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This inhibition modulates the phosphorylation of serine/arginine-rich splicing factors, ultimately impacting the expression of Wnt target genes.

This compound's Effect on Gene Expression

While comprehensive transcriptomic data from this compound-treated cancer cell lines are not yet publicly available, studies in other human cell types, such as bone-marrow-derived human mesenchymal stem cells (hMSCs), provide valuable insights into its on-target effects.

Quantitative Data from Human Mesenchymal Stem Cells

The following table summarizes the observed dose-dependent decrease in the expression of key Wnt pathway target genes in hMSCs following treatment with this compound.

| Gene Symbol | Gene Name | Function in Wnt Pathway |

| ASCL1 | Achaete-Scute Family BHLH Transcription Factor 1 | A downstream target involved in cell fate determination. |

| LEF1 | Lymphoid Enhancer Binding Factor 1 | A key transcription factor that partners with β-catenin. |

| TCF7L2 | Transcription Factor 7 Like 2 | A key transcription factor that partners with β-catenin. |

| TCF7 | Transcription Factor 7 | A key transcription factor that partners with β-catenin. |

| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | A potent oncogene and a critical Wnt target gene. |

| AXIN2 | Axin 2 | A negative regulator of the Wnt pathway and a direct target gene. |

This data is based on studies in non-cancerous human mesenchymal stem cells and is presented here as an illustration of this compound's mechanism of action. The precise quantitative effects on cancer cell lines may vary.

Experimental Protocols for Assessing Gene Expression

To facilitate further research into this compound's potential as an anti-cancer agent, this section provides a detailed, generalized protocol for assessing its impact on gene expression in cancer cell lines using RNA sequencing (RNA-seq).

Cell Culture and Treatment

-

Cell Line Selection: Choose cancer cell lines with known Wnt pathway activation (e.g., colorectal cancer lines like SW480, HCT116; other cancer types with documented Wnt pathway dysregulation).

-

Culture Conditions: Culture cells in their recommended media and conditions to ~70-80% confluency.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 24, 48 hours).

-

Include a positive control for Wnt pathway inhibition where available.

-

Perform experiments in biological triplicate.

-

RNA Isolation and Quality Control

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

-

Purification: Purify total RNA using a column-based kit or other standard methods, including a DNase I treatment step to remove genomic DNA contamination.

-

Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to determine A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN score of >8 is recommended for RNA-seq.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing

-

Library Preparation:

-

Start with 1 µg of total RNA per sample.

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

Purify the PCR product to create the final cDNA library.

-

-

Library Quality Control: Assess the quality and size distribution of the prepared libraries using a bioanalyzer.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).

Bioinformatic Analysis

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis:

-

Use packages such as DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between this compound-treated and vehicle control groups.

-

Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

-

-

Pathway and Functional Enrichment Analysis:

-

Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify biological pathways significantly affected by this compound treatment.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Role of Adavivint in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint (also known as Lorecivivint or SM04690) is a novel small-molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of stem cell fate. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in promoting chondrogenic differentiation of mesenchymal stem cells (MSCs), and detailed experimental protocols for studying its effects. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for regenerative medicine and diseases like osteoarthritis.

Mechanism of Action: Inhibition of CLK2 and DYRK1A

This compound modulates the Wnt signaling pathway through a unique mechanism that involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Unlike many other Wnt inhibitors, this compound acts downstream of β-catenin.[1][2]

The inhibition of these kinases leads to a cascade of events that ultimately promotes the differentiation of MSCs into mature, functional chondrocytes. The dual inhibition of CLK2 and DYRK1A has been shown to have a synergistic effect on chondrogenesis, with CLK2 inhibition promoting early chondrogenesis and DYRK1A inhibition enhancing the function of mature chondrocytes.[1][2]

Signaling Pathway of this compound in Stem Cell Differentiation

Caption: this compound's mechanism of action in promoting chondrogenesis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 (Wnt Signaling Inhibition) | 3 nM | In vitro biochemical assay | |

| EC50 (TCF/LEF Reporter Inhibition) | 19.5 nM | SW480 colon cancer cells | |

| IC50 (CLK2 Inhibition) | 5.8 nM | In vitro biochemical assay | |

| IC50 (DYRK1A Inhibition) | 26.9 nM | In vitro biochemical assay |

Table 2: Effect of this compound on Gene Expression in Human Mesenchymal Stem Cells (hMSCs)

| Gene | Effect of this compound Treatment | Method |

| ASCL1 | Dose-dependent decrease | qPCR |

| LEF1 | Dose-dependent decrease | qPCR |

| TCF7L2 | Dose-dependent decrease | qPCR |

| TCF7 | Dose-dependent decrease | qPCR |

| MYC | Dose-dependent decrease | qPCR |

| AXIN2 | Dose-dependent decrease | qPCR |

| COL2A1 | Upregulation | qPCR |

| ACAN | Upregulation | qPCR |

| SOX9 | Upregulation | qPCR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in stem cell differentiation.

Chondrogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

This protocol describes the induction of chondrogenesis in hMSCs using a pellet culture system, which is a standard method for assessing chondrogenic potential.

Workflow for Chondrogenic Differentiation of hMSCs

References

A Comprehensive Review of Preclinical Studies on Adavivint (Lorecivivint/SM04690)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and inflammation, for which current therapies primarily manage symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling pathway, which is known to be upregulated in OA and plays a critical role in joint tissue homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the compound may possess a dual mechanism of action, promoting cartilage generation while simultaneously reducing cartilage degradation and inflammation.[5][6]

Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8] This inhibition occurs downstream of β-catenin. The inhibition of CLK2 is associated with inducing early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review details the key preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Lorecivivint.

Mechanism of Action: Wnt Pathway Modulation

Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]

-

CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR) splicing factors. This action leads to alternative mRNA splicing, which reduces the expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for inducing the early stages of chondrogenesis.[8]

-

DYRK1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be sufficient for anti-inflammatory effects through the inhibition of NF-κB and STAT3.[8]

Preclinical Efficacy

Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing cartilage protection, anti-inflammatory effects, and pain reduction.

Data from Post-Traumatic OA Model (ACLT+pMMx)

In a rat model of knee instability induced by anterior cruciate ligament transection and partial medial meniscus transection (ACLT+pMMx), a single intra-articular injection of Lorecivivint showed protective and regenerative effects.[10]

| Parameter | Vehicle | Lorecivivint (0.3 µg) | Timepoint | Outcome | Reference |

| Total Joint OARSI Score | Higher | Significantly Lower (P<0.05) | 12 weeks post-injection | Arrested progression of cartilage damage | [10] |

| Weight Distribution | Impaired | Significantly Improved (P<0.05) | 6 & 12 weeks post-injection | Improved joint function and reduced pain | [10] |

Data from Chemically-Induced OA Model (MIA)

In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]

| Parameter | Vehicle | Lorecivivint | Outcome | Reference |

| Cytokine Secretion (IL-1β-stimulated) | Baseline | Dose-dependent inhibition (EC₅₀ ~30 nM) | Reduced inflammatory response | [11] |

| Proinflammatory Cytokines & MMPs (in vivo) | Higher | Significantly Reduced (P<0.05) | Decreased inflammation and cartilage degradation | [8][11] |

| Cartilage Thickness (Safranin-O) | Thinner | Increased | Evidence of cartilage protection/regeneration | [11] |

| OARSI Score | Higher | Significantly Lower (P<0.05) | Improved overall joint health | [11] |

| Paw Withdrawal Threshold (Pain) | Lower | Significantly Increased (P<0.01) | Analgesic effect | [11] |

| Weight Distribution (Function) | Impaired | Improved | Improved joint function | [8][11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Post-Traumatic Osteoarthritis Model (ACLT+pMMx)

-

Animal Model: Male Sprague-Dawley rats.[4]

-

OA Induction: Knee instability is surgically induced by transecting the anterior cruciate ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The contralateral knee serves as a control. Sham operations are performed on a separate group of animals.[10]

-

Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 µg) or vehicle is administered into the joint space of the damaged knee at various time points post-surgery (e.g., 2, 3, or 4 weeks).[10]

-

Efficacy Endpoints:

-

Pain/Function: Weight distribution on the affected limb is measured using an incapacitance meter at multiple timepoints throughout the study.[10]

-

Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to compare treatment groups to the vehicle control.[10]

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model

-

Animal Model: Male Sprague-Dawley rats.[4]

-

OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint to induce cartilage degradation and inflammation, mimicking OA pathology.[11]

-

Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]

-

Efficacy Endpoints:

-

Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) is quantified using qPCR.[11]

-

Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint health is assessed using the OARSI score.[11]

-

Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to assess mechanical allodynia.[11]

-

Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]

-

-

Statistical Analysis: Data is analyzed using appropriate statistical methods, such as generalized estimating equation regression for pain and functional measures.[11]

Pharmacokinetics and Toxicology

Pharmacokinetics

Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic profile for an intra-articular therapy, characterized by high local retention and minimal systemic exposure.

| Parameter | Species | Dose/Route | Finding | Significance | Reference |

| Joint Residence Time | Rat | Single IA Injection | >180 days | Prolonged local drug presence allows for extended therapeutic effect from a single injection. | [4] |

| Systemic Exposure | Rat | Single IA Injection | Undetectable in systemic circulation (LLOQ = 10 nM) | Low risk of systemic side effects. | [4] |

| Systemic Exposure | Human | 0.03 mg, 0.07 mg IA | Serum levels below the limit of detection | Confirms minimal systemic exposure in humans, enhancing the safety profile. | [1][7] |

| Drug-Drug Interaction | Human | 0.07 mg IA | No quantifiable plasma levels; no PK interaction with co-administered triamcinolone acetonide. | Suggests Lorecivivint can be administered in proximity to IA corticosteroids without safety concerns. | [12][13] |

LLOQ: Lower Limit of Quantification

Toxicology

Toxicology studies are essential to establish a drug's safety profile before human trials. While detailed public reports on Lorecivivint's toxicology are limited, available information suggests a wide safety margin.

-

Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times the planned human dose.[7] This indicates a very high therapeutic index.

-

Clinical Safety: In Phase I and II clinical trials, intra-articular injections of Lorecivivint (up to 0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic toxicity.[7][14]

Conclusion

The preclinical data for this compound (Lorecivivint) provide a strong scientific rationale for its development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism targeting CLK2 and DYRK1A effectively modulates the Wnt pathway, leading to demonstrated chondroprotective, anti-inflammatory, and analgesic effects in established animal models of OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing prolonged joint residency and negligible systemic exposure, which is corroborated by a favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the structural progression of OA in humans.[14][15]

References

- 1. Safety, Efficacy and Biomarker Outcomes of a Novel, Intra-Articular, Injectable, Wnt Inhibitor (SM04690) in the Treatment of Osteoarthritis of the Knee: Interim, Exploratory Analysis of Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1 Study - ACR Meeting Abstracts [acrabstracts.org]

- 2. A review of osteoarthritis signaling intervention using small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. SM04690 Promising for Knee OA - The Rheumatologist [the-rheumatologist.org]

- 6. Samumed Announces Results of Phase II Trial of SM04690 Demonstrating Evidence of Cartilage Regeneration in Patients With Knee Osteoarthritis - BioSpace [biospace.com]

- 7. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ard.bmj.com [ard.bmj.com]

- 11. ard.bmj.com [ard.bmj.com]

- 12. Safety, Tolerability, and Pharmacokinetics of an Intra-articular Corticosteroid Injection Administered 7 Days Before or After Intra-articular Lorecivivint Injection into the Same Knee of Healthy Volunteers: An Open-Label, Parallel-Arm Study - ACR Meeting Abstracts [acrabstracts.org]

- 13. Safety, Tolerability, and Pharmacokinetics of Same-Knee Intra-Articular Injection of Corticosteroid and Lorecivivint Within 7 Days: An Open-Label, Randomized, Parallel-Arm Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of Adavivint Against Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] Its mechanism of action is notable as it acts downstream of β-catenin, directly targeting the intranuclear kinases CLK2 (Cdc2-like Kinase 2) and DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A).[3][4] This document provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative inhibition data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Kinase Inhibition Profile of this compound

This compound has demonstrated high potency and selectivity for its primary kinase targets, CLK2 and DYRK1A, with minimal off-target effects on a broad panel of other kinases. The following table summarizes the key quantitative data on this compound's inhibitory activity.

| Target Kinase | IC50 (nM) | Assay Type/Context | Reference |

| CLK2 | 5.8 | Biochemical Assay | [5] |

| DYRK1A | 26.9 | Biochemical Assay | [5] |

| Wnt Signaling | 19.5 (EC50) | TCF/LEF Reporter Assay (SW480 cells) | [1][2] |

| Wnt Pathway | 3 (EC50) | In vitro | [5] |

Selectivity Panel Data: In a broad screening against a panel of 318 kinases, this compound (at a concentration of 0.5 µM) demonstrated significant inhibition (≥90%) of only 7 kinases, highlighting its high selectivity.[5]

Signaling Pathway of this compound

This compound modulates the canonical Wnt signaling pathway through the inhibition of CLK2 and DYRK1A. These kinases are involved in the post-translational modification of key cellular proteins. The inhibition of CLK2 affects the phosphorylation of serine/arginine-rich splicing factors (SRSFs), while the inhibition of DYRK1A impacts the phosphorylation of SIRT1 and FOXO1.[3][4] This dual-targeting mechanism ultimately leads to the modulation of Wnt-responsive gene expression.

Caption: this compound inhibits CLK2 and DYRK1A in the nucleus, modulating Wnt signaling.

Experimental Protocols for Kinase Selectivity Profiling

The high selectivity of this compound was likely determined using well-established, high-throughput kinase screening methodologies. While the specific, detailed protocols for this compound are proprietary, the following sections describe the principles of common assays used for this purpose.

The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity. It is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.

Methodology:

-

Immobilization: A proprietary, tagged version of each kinase is immobilized on a solid support.

-

Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.

-

Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A lower signal for the tagged ligand indicates that the test compound has successfully competed for binding to the kinase.

-

Data Analysis: Results are typically expressed as the percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

Caption: Workflow for the KINOMEscan™ competition binding assay.

Radiometric assays are a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

-

Reaction Mixture: The kinase of interest, a suitable substrate (peptide or protein), and the test compound (this compound) are combined in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved through methods like precipitation followed by filtration or binding to phosphocellulose paper.

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

-

Analysis: The inhibitory effect of the compound is determined by comparing the radioactivity in the presence of the inhibitor to a control reaction (with DMSO). IC50 values are calculated from dose-response curves.

Caption: General workflow for a radiometric kinase inhibition assay.

This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway, which is functionally inhibited by this compound.

Methodology:

-

Cell Line: A suitable cell line (e.g., SW480 colon cancer cells) is engineered to contain a reporter construct.[2] This construct typically consists of multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: The cells are treated with various concentrations of the test compound (this compound).

-

Pathway Activation (Optional): The Wnt pathway can be stimulated, for example, with Wnt3a or a GSK3β inhibitor, to ensure a robust signal.

-

Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene expression.

-

Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of the Wnt pathway. EC50 values are determined from the dose-response curve.

Caption: Logical flow of the TCF/LEF reporter assay for Wnt signaling.

Conclusion

This compound is a highly selective kinase inhibitor, primarily targeting CLK2 and DYRK1A. This targeted inhibition profile allows for potent modulation of the canonical Wnt signaling pathway with minimal off-target activity. The selectivity of this compound has been established through comprehensive screening against large kinase panels, likely utilizing advanced techniques such as competition binding assays. This high degree of selectivity is a critical attribute for its therapeutic potential, minimizing the likelihood of off-target-related adverse effects. The data and methodologies presented in this guide provide a detailed technical understanding of this compound's interaction with the human kinome.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. lorecivivint | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. probechem.com [probechem.com]

Methodological & Application

Application Notes and Protocols: Adavivint Solubilization and Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adavivint, also known as SM04690 or Lorecivivint, is a potent and selective small-molecule inhibitor of the canonical Wnt signaling pathway.[1][2][3][4] It demonstrates an EC50 of 19.5 nM in a high-throughput TCF/LEF-reporter assay using SW480 colon cancer cells.[1][4][5] this compound is under investigation as a potential disease-modifying agent for osteoarthritis.[1][6] Proper solubilization and preparation of stock solutions are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the solubilization of this compound and the preparation of stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₄FN₇O | [2] |

| Molecular Weight | 505.55 g/mol | [2] |

| CAS Number | 1467093-03-3 | [2] |

Solubility Data

This compound exhibits varying solubility in different solvents. It is highly soluble in DMSO but practically insoluble in water and ethanol.[1][2] To achieve higher solubility, warming the solution at 37°C and using an ultrasonic bath is recommended.[4] It is crucial to use fresh, non-hygroscopic DMSO, as its moisture content can significantly reduce the solubility of this compound.[1][2]

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 15 mg/mL | - | [3] |

| 25 mg/mL (49.45 mM) | Requires sonication and warming. | [1][4][7] | |

| 30 mg/mL (59.34 mM) | Use fresh DMSO. | [2] | |

| 33 mg/mL (65.28 mM) | Sonication is recommended. | [5] | |

| Water | < 0.1 mg/mL | Insoluble. | [1] |

| 1 mg/mL (1.98 mM) | Requires sonication. | [7] | |

| Ethanol | - | Insoluble. | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.96 mM) | Sonication is recommended. | [5] |

| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (4.95 mM) | Clear solution. | [7] |

Experimental Protocols

Preparation of this compound Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.056 mg of this compound (Molecular Weight: 505.55 g/mol ).

-

Solvent Addition: Add the calculated volume of fresh DMSO to the vial containing the this compound powder. For a 10 mM stock, you would add 1 mL of DMSO to 5.056 mg of this compound.

-

Dissolution:

-

Aliquoting and Storage:

Preparation of Working Solutions for In Vivo Studies

For in vivo experiments, this compound is often formulated in a vehicle containing co-solvents to ensure solubility and bioavailability. Below are examples of formulations. It is recommended to prepare these working solutions fresh on the day of use.[1]

Formulation 1: PEG300, Tween-80, and Saline

This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure (for 1 mL of working solution):

-

Add 100 µL of a 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[1]

-

Add 450 µL of saline to bring the final volume to 1 mL and mix well.[1]

Formulation 2: Corn Oil

Materials:

-

This compound stock solution in DMSO

-

Corn oil

Procedure (for 1 mL of working solution):

-

Add 50 µL of a 3.6 mg/mL clear this compound DMSO stock solution to 950 µL of corn oil.[2]

-

Mix thoroughly until a homogenous solution is achieved.[2]

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [2][5] |

| 4°C | 2 years | [3][7] | |

| Stock Solution in Solvent | -80°C | 6 months - 1 year | [1][2] |

| -20°C | 1 month | [1][2] |

Note: To ensure the stability and efficacy of the compound, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo working solutions, fresh preparation on the day of use is advised.[1]

Workflow and Signaling Pathway Diagrams

Caption: Workflow for this compound solubilization and stock solution preparation.

Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]

- 6. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. reactivi.ro [reactivi.ro]

Application Notes and Protocols: Harnessing Synergistic Effects by Combining Adavivint with Other Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adavivint (also known as lorecivivint or SM04690) is a potent small molecule inhibitor of the Wnt signaling pathway, primarily targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A)[1][2]. While its development has largely focused on osteoarthritis, its mechanism of action holds significant promise for oncology. Aberrant Wnt signaling is a hallmark of many cancers, and targeting this pathway is a key therapeutic strategy. However, cancer's complexity, characterized by redundant signaling pathways and adaptive resistance, often necessitates combination therapies. This document provides a comprehensive guide to exploring the synergistic potential of this compound in combination with other targeted inhibitors. We present the scientific rationale for such combinations, detailed experimental protocols for their evaluation, and data presentation guidelines to facilitate clear and comparative analysis.

Introduction to this compound and Rationale for Combination Therapy

This compound is a first-in-class inhibitor that modulates the Wnt pathway downstream of β-catenin by inhibiting CLK2 and DYRK1A[2]. This dual inhibition leads to a reduction in the expression of Wnt target genes, which are often implicated in tumor proliferation and survival[3].

The rationale for combining this compound with other inhibitors stems from the interconnected nature of oncogenic signaling pathways. Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. By simultaneously targeting multiple key nodes in the cancer signaling network, combination therapies can achieve synergistic effects, leading to enhanced tumor cell killing, delayed resistance, and potentially lower dose requirements for individual agents, thereby reducing toxicity.

Potential synergistic combinations with this compound include inhibitors of pathways frequently dysregulated in cancer, such as the KRAS/MAPK pathway, the PI3K/AKT pathway, and immune checkpoint pathways.

This compound's Mechanism of Action

This compound exerts its effects by inhibiting two key intranuclear kinases:

-

CLK2 (CDC-like kinase 2): Inhibition of CLK2 alters pre-mRNA splicing of various genes, including those involved in the Wnt signaling pathway and cell survival. This can lead to the production of non-functional proteins or the degradation of oncogenic transcripts[3][4].

-

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is involved in multiple cellular processes, including cell cycle regulation and neuronal development. Its inhibition can impact cell proliferation and survival[2][5].

The dual inhibition of CLK2 and DYRK1A by this compound provides a multi-pronged attack on the Wnt pathway and other cellular processes essential for cancer cell survival.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Proposed Synergistic Combinations and Experimental Protocols

While clinical data on this compound combination therapy in cancer is not yet available, preclinical evidence with other Wnt, CLK2, and DYRK1A inhibitors provides a strong rationale for exploring specific combinations.

Combination with KRAS/MEK Inhibitors

Rationale: The Wnt and KRAS/MAPK pathways are two of the most frequently mutated pathways in colorectal and other cancers. Studies have shown that combined inhibition of both pathways can lead to synergistic anti-tumor effects[6][7]. This compound, by targeting the Wnt pathway, could potentiate the effects of KRAS or MEK inhibitors.

Table 1: Preclinical data on Wnt/KRAS pathway co-inhibition

| Cell Line | Wnt Inhibitor | KRAS/MEK Inhibitor | Effect | Reference |

| Colorectal Cancer Cells | PKF115-584 (β-catenin inhibitor) | FTS (Salirasib) | Synergistic growth arrest and apoptosis | [6][7] |

| Colorectal Cancer Cells | Pyrvinium pamoate (β-catenin inhibitor) | FTS (Salirasib) | Synergistic growth arrest and apoptosis | [6][7] |

Experimental Protocol: Cell Viability and Synergy Assessment

-

Cell Culture: Culture KRAS-mutant cancer cell lines (e.g., SW480, HCT116) in appropriate media.

-

Drug Preparation: Prepare stock solutions of this compound and a MEK inhibitor (e.g., trametinib) in DMSO.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a dose-response matrix of this compound and the MEK inhibitor, both alone and in combination, for 72 hours.

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

-

Data Analysis:

-

Calculate the IC50 for each drug alone.

-

Determine the synergistic, additive, or antagonistic effects of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy.

-

Figure 2: Workflow for assessing synergy between this compound and a MEK inhibitor.

Combination with Tankyrase Inhibitors

Rationale: Tankyrase inhibitors also target the Wnt/β-catenin signaling pathway, but through a different mechanism: they stabilize Axin, a key component of the β-catenin destruction complex[8][9]. Combining this compound with a tankyrase inhibitor could lead to a more profound and sustained inhibition of Wnt signaling.

Table 2: Preclinical data on Tankyrase inhibitor combinations

| Cancer Type | Tankyrase Inhibitor | Combination Agent | Effect | Reference |

| Colorectal Cancer | NVP-TNKS656 | PI3K or AKT inhibitors | Reverts resistance and represses tumor growth | [10] |

| Hepatocellular Carcinoma | XAV939, WXL-8 | - | May require combination for desirable clinical outcome | [11] |

Experimental Protocol: Western Blot Analysis of Wnt Pathway Components

-